Benzo[d]isothiazole-5-carbonitrile
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Overview
Description
Benzo[d]isothiazole-5-carbonitrile is a heterocyclic compound that features a fused benzene and isothiazole ring system with a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a nitrile-containing reagent under acidic or basic conditions. Another approach involves the use of metal-catalyzed cyclization reactions, where transition metals like palladium or copper facilitate the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d]isothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions often involve π-π stacking, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Benzo[d]isothiazole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.
Isothiazole: A simpler structure lacking the fused benzene ring.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the benzene fusion
Uniqueness: Benzo[d]isothiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused ring system and nitrile group make it a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C8H4N2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,2-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H |
InChI Key |
UZGTUCACZJXESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=NS2 |
Origin of Product |
United States |
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